
7-Hydroxyisoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyl group at the 7th position and a carbonitrile group at the 3rd position of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield the desired product . Another approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxyisoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position and the carbonitrile group at the 3rd position play crucial roles in its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
3-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Isoquinoline: A parent compound with applications in the synthesis of alkaloids and other bioactive molecules.
Uniqueness: 7-Hydroxyisoquinoline-3-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H6N2O |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
7-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-9-3-7-1-2-10(13)4-8(7)6-12-9/h1-4,6,13H |
InChI-Schlüssel |
KZXDYZDSIKYVBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=C(C=C21)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


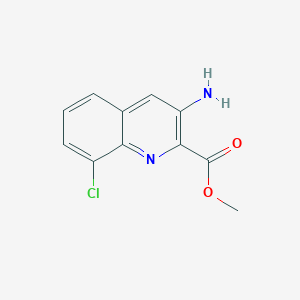
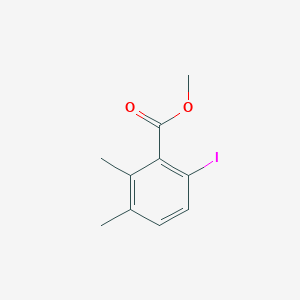
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)

![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
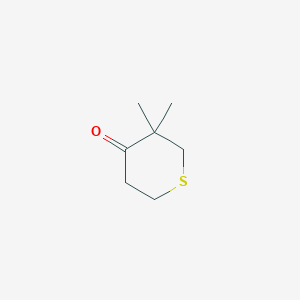
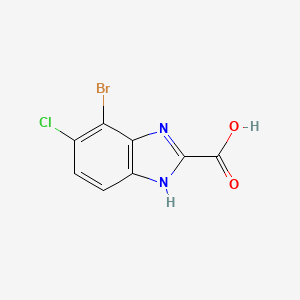

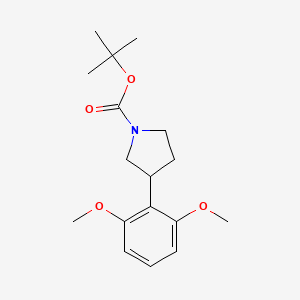
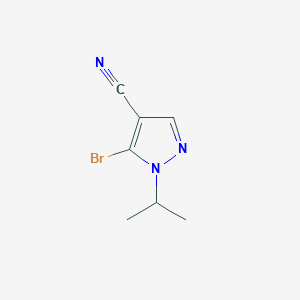
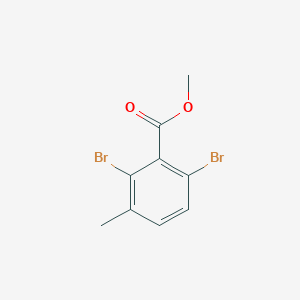
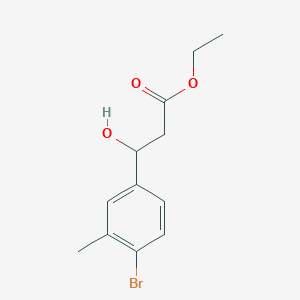
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
